tert-Butyl (1-iminoethyl)carbamate
Description
tert-Butyl (1-iminoethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 1-iminoethyl substituent. Carbamates like these are critical in organic synthesis, particularly for amine protection, drug intermediate synthesis, and bioconjugation due to their stability and ease of deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl N-ethanimidoylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBDYRIHWRQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-ethanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with ethanimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
tert-Butyl N-ethanimidoylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidoyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and ethanimidoyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, chloroform, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Synthetic Intermediate for Drug Development
tert-Butyl (1-iminoethyl)carbamate serves as a crucial synthetic intermediate in the preparation of various pharmaceutical compounds. Notably, it is utilized in the synthesis of lacosamide, an anticonvulsant medication. The compound's structure allows for effective condensation reactions with other amines, facilitating the formation of complex molecules essential for drug development .
Case Study: Lacosamide Synthesis
A patent details the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, which is pivotal in the lacosamide synthesis pathway. The process involves a condensation reaction between N-BOC-D-serine and benzylamine, yielding high purity and yield (over 90%) compared to previous methods . This highlights the compound's efficiency in pharmaceutical applications.
Catalytic Applications
Photocatalyzed Reactions
Recent advancements have demonstrated the use of tert-butyl carbamate derivatives in photocatalyzed C–H amidation reactions. A study reported a novel catalytic strategy utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate for the direct C–H amidation of indoles. This method allows for the synthesis of biologically important aminoindoles under mild conditions, showcasing excellent regioselectivity and broad substrate scope .
Table 1: Comparison of Catalytic Efficiency
| Catalyst Type | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| tert-Butyl carbamate derivative | C–H amidation of indoles | >80 | Mild conditions |
| Traditional catalysts | Various C–N bond formations | <70 | Harsh conditions |
Synthetic Applications
Synthesis of Functionalized Compounds
this compound has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions demonstrate the compound's versatility as a building block for creating complex organic molecules with functional groups at specific positions .
Case Study: Tetrasubstituted Pyrroles
A study highlighted the use of tert-butyl carbamate in synthesizing tetrasubstituted pyrroles, which are valuable in medicinal chemistry due to their biological activity. The reaction conditions were optimized to achieve high yields while minimizing environmental impact .
Environmental Considerations
The use of this compound in synthetic processes aligns with green chemistry principles. By employing less toxic solvents and reducing byproducts during reactions, researchers have enhanced the sustainability of chemical manufacturing processes involving this compound .
Mechanism of Action
The mechanism of action of tert-Butyl N-ethanimidoylcarbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Reactivity Profiles
- Solubility : PEGylated derivatives (e.g., CAS 139115-92-7) exhibit higher aqueous solubility compared to hydrophobic analogs like biphenyl-containing carbamates .
- Stability : Mercaptoethyl derivatives (e.g., CAS 67385-09-5) are sensitive to oxidation, requiring storage under inert atmospheres, whereas methoxycyclohexyl derivatives (CAS 1867120-38-4) show enhanced thermal stability .
- Reactivity: Aminooxyethyl carbamates participate in oxime formation with ketones/aldehydes, while mercaptoethyl analogs undergo thiol-disulfide exchange .
Key Research Findings
Synthetic Flexibility : tert-Butyl carbamates tolerate diverse substituents, enabling tailored reactivity. For example, PEG chains improve solubility, while aromatic groups enhance rigidity .
Catalyst Dependency: Aminooxyethyl carbamate synthesis achieves higher yields with HCl vs. pyridine, suggesting acid catalysis optimizes Boc protection .
Steric Effects : Bulky substituents (e.g., biphenyl) may slow reaction kinetics but improve crystallinity for purification .
Biological Activity
Introduction
tert-Butyl (1-iminoethyl)carbamate is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is classified as a carbamate derivative. The general structure can be represented as follows:
The synthesis typically involves the reaction of N-BOC-D-serine with isobutyl chlorocarbonate under controlled conditions, leading to the formation of the desired product. The reaction is facilitated by phase-transfer catalysis, which enhances yield and purity .
Antifungal Activity
Recent studies have highlighted the antifungal properties of various carbamate derivatives, including this compound. In vitro tests have shown significant inhibitory effects against several fungal strains. For instance, compounds derived from threoninamide carbamates demonstrated effective control against Phytophthora capsici, with EC50 values indicating potent antifungal activity .
| Compound | Target Fungi | EC50 (μg/mL) |
|---|---|---|
| I-1 | Pseudoperonospora cubensis | 6.25 |
| I-7 | P. capsici | <1 |
| I-24 | P. capsici | 0.14 |
The mechanism through which this compound exerts its antifungal effects is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal survival. The structural similarity to known antifungal agents suggests that modifications to the carbamate moiety can enhance biological activity .
Antitumor Activity
In addition to antifungal properties, carbamate derivatives have been investigated for their antitumor potential. Research indicates that certain modifications in the structure can lead to significantly increased potency against various cancer cell lines. For example, derivatives with specific substituents exhibited up to 50 times greater efficacy compared to their parent compounds .
Case Studies
- Study on Antifungal Efficacy : A series of experiments conducted on threoninamide carbamates revealed that compounds with specific functional groups showed enhanced activity against Sclerotinia sclerotiorum and other pathogens, suggesting a promising avenue for developing new fungicides .
- Antitumor Research : A study focused on structural modifications of carbamates reported that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines, showcasing the potential for these compounds in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
